4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol
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Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole group, an imidazo[1,2-a]pyridine core, and a di-tert-butylphenol moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties.
Material Science: Used in the development of novel organic materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, while the imidazo[1,2-a]pyridine core can intercalate with DNA or RNA, affecting their function. The di-tert-butylphenol moiety provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-ylbenzamide
- 1-benzo[1,3]dioxol-5-yl-2-ethyl ester-3-N-fused heteroaryl indoles
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is unique due to its combination of a benzodioxole group, an imidazo[1,2-a]pyridine core, and a di-tert-butylphenol moiety. This unique structure imparts specific electronic and steric properties, making it valuable for targeted scientific research applications.
Properties
Molecular Formula |
C29H33N3O3 |
---|---|
Molecular Weight |
471.601 |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C29H33N3O3/c1-17-10-11-32-24(12-17)31-25(27(32)30-19-8-9-22-23(15-19)35-16-34-22)18-13-20(28(2,3)4)26(33)21(14-18)29(5,6)7/h8-15,30,33H,16H2,1-7H3 |
InChI Key |
FNAUUOBHJQDORV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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